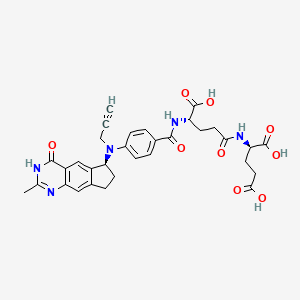
Biotin-PEG23-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG23-amine is a long-chain biotinylation molecule that is reactive to carboxyl groups or 5’ phosphate groups to form stable amide bonds. It is water-soluble, and the polyethylene glycol spacer increases solubility in aqueous media of the molecules conjugated to the biotin compound. This compound is often used in research for its ability to minimize steric hindrance involved with the binding to avidin molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG23-amine is synthesized through a series of chemical reactions involving biotin and polyethylene glycol. The primary amine group of the compound allows it to react with carboxyl groups to form stable amide bonds. The synthesis typically involves the following steps:
- Activation of carboxyl groups on biotin using a carbodiimide reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Coupling of the activated biotin with polyethylene glycol to form the biotin-polyethylene glycol intermediate.
- Introduction of the amine group to the polyethylene glycol chain to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
- Bulk synthesis of biotin and polyethylene glycol intermediates.
- Automated coupling reactions using EDC or similar reagents.
- Purification of the final product through chromatography and other separation techniques.
- Quality control testing to ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG23-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The primary amine group can react with activated esters of carboxylic acids to form amide bonds.
Addition Reactions: The amine group can react with aldehydes or ketones to form Schiff bases, which can be reduced to secondary amines using sodium cyanoborohydride.
Common Reagents and Conditions
Carbodiimide Reagents: Used for activating carboxyl groups to form amide bonds.
Sodium Cyanoborohydride: Used for reducing Schiff bases to stable secondary amines.
N-hydroxysuccinimide (NHS) Esters: Commonly used for activating carboxyl groups for coupling with amines.
Major Products Formed
Amide Bonds: Formed through the reaction of the amine group with activated carboxyl groups.
Secondary Amines: Formed through the reduction of Schiff bases.
Scientific Research Applications
Biotin-PEG23-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of bioconjugates and in the development of new materials.
Biology: Employed in the biotinylation of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: Utilized in the development of drug delivery systems and diagnostic assays.
Industry: Applied in the production of biotinylated surfaces and materials for various industrial applications
Mechanism of Action
Biotin-PEG23-amine exerts its effects through the formation of stable amide bonds with carboxyl groups on target molecules. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, allowing for efficient binding to avidin or streptavidin. This strong binding affinity is leveraged in various applications, including protein purification and detection .
Comparison with Similar Compounds
Biotin-PEG23-amine is unique due to its long polyethylene glycol spacer, which provides enhanced solubility and reduced steric hindrance compared to shorter biotinylation molecules. Similar compounds include:
- Biotin-PEG2-amine
- Biotin-PEG3-amine
- Biotin-PEG4-amine
- Biotin-PEG6-amine
- Biotin-PEG8-amine
These compounds differ primarily in the length of the polyethylene glycol spacer, which affects their solubility and steric properties .
Properties
CAS No. |
604786-74-5 |
|---|---|
Molecular Formula |
C58H114N4O25S |
Molecular Weight |
1299.61 |
IUPAC Name |
N-(71-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)/t54-,55-,57-/m0/s1 |
InChI Key |
LQIGDDHILHLQSX-SNKXOJDGSA-N |
SMILES |
O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)=O)[C@@]2([H])N1 |
Appearance |
Solid powder |
Purity |
>94% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin-PEG23-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)





![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

